molecular formula C24H24FNO2 B2777867 [4-(1-Adamantyliminomethyl)phenyl] 2-fluorobenzoate CAS No. 1322230-36-3

[4-(1-Adamantyliminomethyl)phenyl] 2-fluorobenzoate

Cat. No.: B2777867
CAS No.: 1322230-36-3
M. Wt: 377.459
InChI Key: JVKFAKSJDLRDIX-CVKSISIWSA-N
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Description

[4-(1-Adamantyliminomethyl)phenyl] 2-fluorobenzoate is a synthetic organic compound characterized by the presence of an adamantyl group, a phenyl ring, and a fluorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-Adamantyliminomethyl)phenyl] 2-fluorobenzoate typically involves the condensation of 1-adamantylamine with 4-formylphenyl 2-fluorobenzoate under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a catalyst like p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

[4-(1-Adamantyliminomethyl)phenyl] 2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the benzoate ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Adamantanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(1-Adamantyliminomethyl)phenyl] 2-fluorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions of adamantyl-containing molecules with biological targets. Its fluorinated benzoate moiety can also be utilized in imaging studies.

Medicine

In medicine, this compound has potential applications as a drug candidate due to its structural similarity to known pharmacophores. It may exhibit activity against various biological targets, making it a subject of interest in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of [4-(1-Adamantyliminomethyl)phenyl] 2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group can enhance the binding affinity to hydrophobic pockets, while the fluorobenzoate moiety can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [4-(1-Adamantyliminomethyl)phenyl] benzoate: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    [4-(1-Adamantyliminomethyl)phenyl] 4-fluorobenzoate: Has the fluorine atom in a different position, potentially altering its chemical behavior.

    [4-(1-Adamantyliminomethyl)phenyl] 2-chlorobenzoate: Contains a chlorine atom instead of fluorine, which can influence its reactivity and interactions.

Uniqueness

The presence of the fluorine atom in [4-(1-Adamantyliminomethyl)phenyl] 2-fluorobenzoate imparts unique properties, such as increased lipophilicity and altered electronic characteristics. These features can enhance its binding affinity to certain biological targets and improve its stability in various environments.

Properties

IUPAC Name

[4-(1-adamantyliminomethyl)phenyl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FNO2/c25-22-4-2-1-3-21(22)23(27)28-20-7-5-16(6-8-20)15-26-24-12-17-9-18(13-24)11-19(10-17)14-24/h1-8,15,17-19H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKFAKSJDLRDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N=CC4=CC=C(C=C4)OC(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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